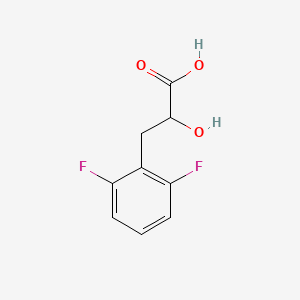
3-(2,6-Difluorophenyl)-2-hydroxypropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,6-Difluorophenyl)-2-hydroxypropanoic acid is an organic compound characterized by the presence of two fluorine atoms on the phenyl ring and a hydroxyl group on the propanoic acid chain
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,6-Difluorophenyl)-2-hydroxypropanoic acid typically involves the reaction of 2,6-difluorobenzaldehyde with a suitable reagent to introduce the hydroxyl group and the propanoic acid chain. One common method is the aldol condensation reaction followed by oxidation and hydrolysis steps. The reaction conditions often include the use of a base such as sodium hydroxide and an oxidizing agent like potassium permanganate.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are employed to enhance the efficiency and selectivity of the synthesis.
化学反应分析
Types of Reactions: 3-(2,6-Difluorophenyl)-2-hydroxypropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions include various substituted phenylpropanoic acids, alcohols, and ketones, depending on the specific reaction conditions and reagents used.
科学研究应用
3-(2,6-Difluorophenyl)-2-hydroxypropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates for various industrial processes.
作用机制
The mechanism of action of 3-(2,6-Difluorophenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various physiological effects.
相似化合物的比较
- 2,6-Difluorophenylacetic acid
- 3,4-Difluorophenylboronic acid
- 2,6-Difluorophenylpropanoic acid
Comparison: Compared to these similar compounds, 3-(2,6-Difluorophenyl)-2-hydroxypropanoic acid is unique due to the presence of both a hydroxyl group and a propanoic acid chain. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
生物活性
3-(2,6-Difluorophenyl)-2-hydroxypropanoic acid is a compound that has garnered attention due to its significant biological activities, particularly in anti-inflammatory and analgesic contexts. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C₉H₈F₂O₃
- Molecular Weight : 202.15 g/mol
- Structural Features : The presence of a difluorophenyl group enhances the compound's interaction with biological targets, influencing its pharmacological properties.
Biological Activities
Research indicates that this compound exhibits several key biological activities:
- Anti-inflammatory Effects : The compound has been shown to reduce inflammation in various models, suggesting its potential as a therapeutic agent for inflammatory diseases.
- Analgesic Properties : Preliminary studies indicate that it may interact with pain signaling pathways, providing analgesic effects. This interaction is likely mediated through specific receptors involved in pain perception.
The precise mechanisms by which this compound exerts its effects are still under investigation. However, initial findings suggest:
- Receptor Interaction : The compound may bind to receptors associated with pain and inflammation, modulating their activity.
- Cellular Pathways : It could influence various cellular signaling pathways involved in inflammation and pain response.
Comparative Analysis with Similar Compounds
The uniqueness of this compound can be highlighted by comparing it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-(4-Bromo-2,6-difluorophenyl)-2-hydroxypropanoic acid | C₉H₈BrF₂O₃ | Contains bromine, enhancing lipophilicity |
| 2-(3-Fluorophenyl)-2-hydroxypropanoic acid | C₉H₉FO₃ | Exhibits different fluorination pattern |
| Methyl 3-(2,6-Difluorophenyl)-2-oxopropanoate | C₁₀H₈F₂O₃ | Ester derivative with different reactivity profile |
The difluorophenyl substitution pattern significantly influences the biological activity and potential therapeutic applications of this compound compared to others in its class.
Case Studies and Research Findings
-
Analgesic Activity Study :
- A study assessed the analgesic effects of this compound in animal models. Results indicated a significant reduction in pain responses compared to control groups, suggesting its efficacy as an analgesic agent.
-
Anti-inflammatory Research :
- In vitro studies demonstrated that the compound inhibited pro-inflammatory cytokine production in macrophages, indicating its potential use in treating inflammatory conditions.
-
Molecular Docking Studies :
- Computational studies using molecular docking techniques have shown favorable binding interactions between the compound and target receptors involved in pain signaling pathways. These findings support further exploration into its pharmacodynamics.
Future Directions
Further research is essential to fully elucidate the mechanisms of action and therapeutic potential of this compound. Key areas for future investigation include:
- In Vivo Studies : Conducting comprehensive animal studies to validate the findings from in vitro experiments.
- Binding Affinity Assays : Performing detailed assays to quantify the binding interactions with specific receptors.
- Clinical Trials : Initiating clinical trials to assess safety and efficacy in humans for potential therapeutic applications.
属性
分子式 |
C9H8F2O3 |
|---|---|
分子量 |
202.15 g/mol |
IUPAC 名称 |
3-(2,6-difluorophenyl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C9H8F2O3/c10-6-2-1-3-7(11)5(6)4-8(12)9(13)14/h1-3,8,12H,4H2,(H,13,14) |
InChI 键 |
KRWIIJNFBSWAAZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)F)CC(C(=O)O)O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















